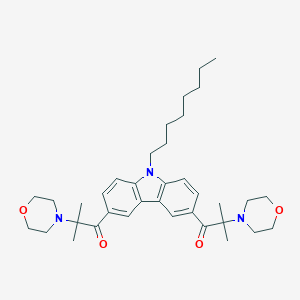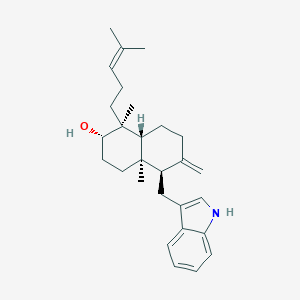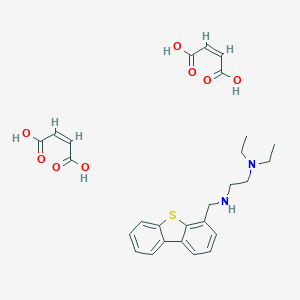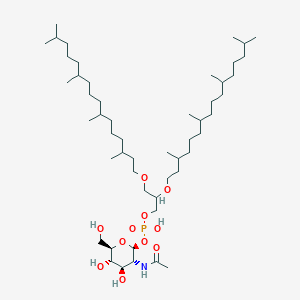
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-, commonly known as EMD-386088, is a selective serotonin 5-HT6 receptor antagonist. It has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
EMD-386088 is a selective antagonist of the serotonin 5-HT6 receptor. It is believed to improve cognitive function by increasing the release of acetylcholine in the brain. EMD-386088 has also been shown to have anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and anti-oxidant effects. EMD-386088 has been studied for its potential use in the treatment of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMD-386088 has several advantages for lab experiments. It has a high affinity for the 5-HT6 receptor, making it a useful tool for studying the role of this receptor in cognitive function. EMD-386088 has also been shown to have good bioavailability and a favorable pharmacokinetic profile. However, EMD-386088 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. EMD-386088 is also relatively expensive, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for research on EMD-386088. One area of interest is the potential use of EMD-386088 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and administration of EMD-386088 for these conditions. Another area of interest is the potential use of EMD-386088 in the treatment of obesity and diabetes. Further studies are needed to determine the mechanisms underlying the effects of EMD-386088 on metabolism and glucose homeostasis. Additionally, further studies are needed to determine the safety and efficacy of EMD-386088 in humans.
Métodos De Síntesis
EMD-386088 can be synthesized using a multi-step process involving the reaction of 1,4-benzodioxane with various reagents to form the desired product. The synthesis method has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
EMD-386088 has been extensively studied for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. EMD-386088 has also been studied for its potential use in the treatment of obesity and diabetes.
Propiedades
Número CAS |
100447-54-9 |
|---|---|
Nombre del producto |
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)- |
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2S,3R)-N-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3/c1-3-23(4-2)15-14-22-21(24)20-19(16-10-6-5-7-11-16)25-17-12-8-9-13-18(17)26-20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24)/t19-,20+/m0/s1 |
Clave InChI |
BQKAIPBBWHMZKR-VQTJNVASSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Otros números CAS |
100447-54-9 |
Sinónimos |
1,4-BENZODIOXAN-2-CARBOXAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-3-PHENYL-, (E )- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)





![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)



